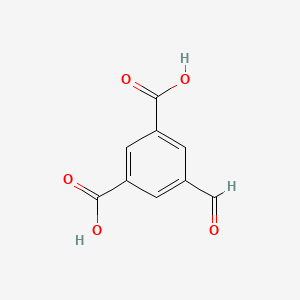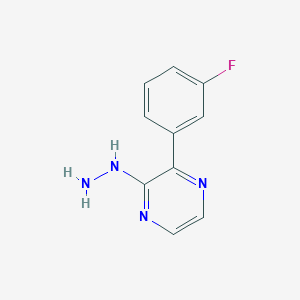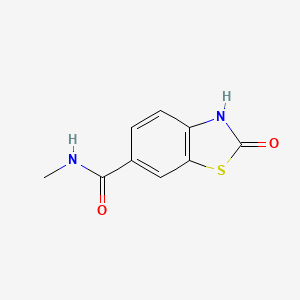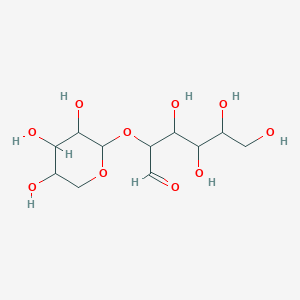
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is a specialized organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of perfluorinated alkyl chains and a carbonate ester functional group, making it highly resistant to chemical and thermal degradation. Its applications span various fields, including materials science, pharmaceuticals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of perfluorononyl alcohol with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The carbonate ester group can be targeted by nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield perfluorononyl alcohol and 2,2,2-trifluoroethanol.
Reduction: Although less common, reduction reactions can be performed using strong reducing agents to break down the carbonate ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Reduction: Lithium aluminum hydride or similar strong reducing agents in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted carbonates with various nucleophiles.
Hydrolysis: Perfluorononyl alcohol and 2,2,2-trifluoroethanol.
Reduction: Alcohol derivatives of the original compound.
Aplicaciones Científicas De Investigación
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and surfactants, due to its exceptional chemical resistance.
Mecanismo De Acción
The mechanism by which 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with molecular targets via its perfluorinated chains. These chains can interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The carbonate ester group can also undergo hydrolysis, releasing active alcohols that can participate in further biochemical reactions.
Comparación Con Compuestos Similares
- 1H,1H,9H-Perfluorononyl methacrylate
- 1H,1H,9H-Perfluorononyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Comparison: 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of perfluorinated alkyl chains and a carbonate ester group. This combination provides a balance of hydrophobicity and reactivity that is not commonly found in other similar compounds. For instance, while 1H,1H,9H-Perfluorononyl methacrylate and acrylate are primarily used in polymer chemistry, the carbonate ester in this compound offers additional reactivity, making it suitable for a broader range of applications.
This detailed overview highlights the versatility and significance of this compound in various scientific and industrial fields
Propiedades
Fórmula molecular |
C12H5F19O3 |
|---|---|
Peso molecular |
558.13 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C12H5F19O3/c13-3(14)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(15,16)1-33-4(32)34-2-6(17,18)19/h3H,1-2H2 |
Clave InChI |
YNSCBJREROPCNN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)












